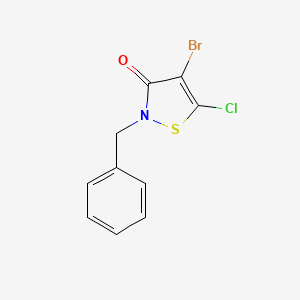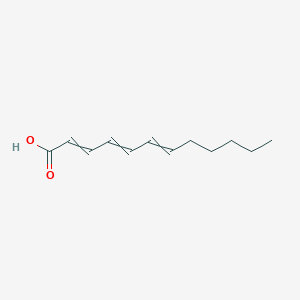
Dodeca-2,4,6-trienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dodeca-2,4,6-trienoic acid is a conjugated trienoic fatty acid with twelve carbon atoms and three double bonds. This compound is notable for its unique structure and properties, which make it a subject of interest in various fields of scientific research. It is isolated from natural sources such as the latex of Euphorbia pulcherrima .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dodeca-2,4,6-trienoic acid typically involves the esterification of the acid with triterpenols. The process begins with the extraction of the acid from natural sources using petroleum ether. The extracted acid is then saponified with sodium hydroxide in methanol, followed by acidification and extraction with petroleum ether . The free fatty acids are then methylated using hydrochloric acid in methanol .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its niche applications and the complexity of its synthesis. the general approach involves large-scale extraction and purification from plant sources, followed by chemical modifications to achieve the desired purity and form.
Análisis De Reacciones Químicas
Types of Reactions: Dodeca-2,4,6-trienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Substitution reactions often involve halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Dodeca-2,4,6-trienoic acid has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its role in plant metabolism and defense mechanisms.
Medicine: Explored for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the synthesis of specialized polymers and materials
Mecanismo De Acción
The mechanism of action of dodeca-2,4,6-trienoic acid involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes involved in fatty acid metabolism and can influence cellular signaling pathways related to inflammation and immune response . The compound’s conjugated double bonds allow it to participate in electron transfer reactions, which can affect cellular redox states and signaling cascades.
Comparación Con Compuestos Similares
Dodeca-2,4,8,10-tetraenoic acid: Another conjugated fatty acid with four double bonds.
Undeca-2,4-dienoic acid: A related compound with two double bonds.
Deca-2,4,6-trienoic acid: A similar trienoic acid with ten carbon atoms.
Uniqueness: Dodeca-2,4,6-trienoic acid is unique due to its specific arrangement of double bonds and its twelve-carbon backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
71697-03-5 |
|---|---|
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
dodeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14) |
Clave InChI |
QFQUMHBUJBZOBZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC=CC=CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


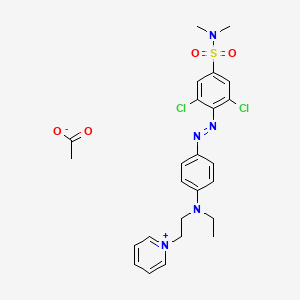
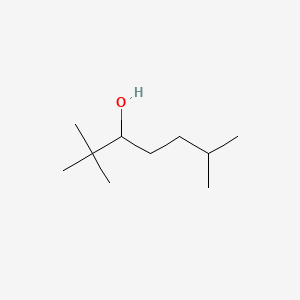
![barium(2+);4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14466389.png)
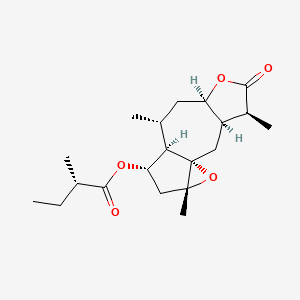
![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-6-[methyl[[2-(sulfooxy)ethyl]sulfonyl]amino]-](/img/structure/B14466394.png)


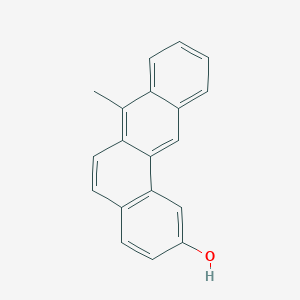

![4-[2-(6-Nitro-1,3-benzothiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14466430.png)

![Pyrido[3,2-c]pyridazine-1,2-dicarboxylic acid, 3,4-dihydro-, diethyl ester](/img/structure/B14466444.png)

